Cas no 7335-65-1 (Hydrazine acetate)
Hydrazine acetate Chemical and Physical Properties
Names and Identifiers
-
- Hydrazine acetate
- HYDRAZINE ACETATE SALT
- hydrazine monoacetate
- hydrazinium acetate
- hydrazinium monoacetate
- N2H4 acetate
- N2H5(+)*CH3COO(-)
- NH2-NH2*AcOH
- Hydrazine, monoacetate
- acetic acid; hydrazine
- Hydrazine acetate, 97%
- Hydrazine, acetate (1:1)
- C2H4O2.H4N2
- acetic acid; diamine
- hydrazine mono-acetate
- Hydrazine acetate(1:x)
- YFHNDHXQDJQEEE-UHFFFAOYSA-N
- BCP05544
- RL01505
- RL04789
- RL04788
- TRA0080842
- OR40340
- AK111
-
- MDL: MFCD00013141
- Inchi: 1S/C2H4O2.H4N2/c1-2(3)4;1-2/h1H3,(H,3,4);1-2H2
- InChI Key: YFHNDHXQDJQEEE-UHFFFAOYSA-N
- SMILES: OC(C)=O.NN
Computed Properties
- Exact Mass: 92.05860
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 31
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 89.3
Experimental Properties
- Color/Form: White or light yellow solid
- Density: 1.2495 (rough estimate)
- Melting Point: 100-102 °C (lit.)
- Boiling Point: 171.46°C (rough estimate)
- Flash Point: 40℃
- Refractive Index: 1.4350 (estimate)
- PSA: 89.34000
- LogP: 0.31030
- Solubility: Not determined
Hydrazine acetate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301,H311,H317,H331,H350,H410
- Warning Statement: P201,P261,P273,P280,P301+P310,P311
- Hazardous Material transportation number:UN 3263
- WGK Germany:3
- Hazard Category Code: 45-23/24/25-43-50/53
- Safety Instruction: S45-S53-S60-S61
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store long-term at -20°C
- Risk Phrases:R23/24/25; R43; R45; R50/53
Hydrazine acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HL139-5g |
Hydrazine acetate |
7335-65-1 | 97% | 5g |
¥61.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HL139-100g |
Hydrazine acetate |
7335-65-1 | 97% | 100g |
¥812.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | HL139-25g |
Hydrazine acetate |
7335-65-1 | 97% | 25g |
¥208.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 259748-5G |
Hydrazine acetate |
7335-65-1 | 5g |
¥660.15 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 259748-25G |
Hydrazine acetate |
7335-65-1 | 25g |
¥2223.6 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H811466-500g |
Hydrazine acetate |
7335-65-1 | 97% | 500g |
¥2,980.00 | 2022-01-10 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004125-1g |
Hydrazine Acetate |
7335-65-1 | ≥97% | 1g |
¥22.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004125-5g |
Hydrazine Acetate |
7335-65-1 | ≥97% | 5g |
¥29.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004125-10g |
Benzyl 2,2,2-Trichloroacetimidate |
7335-65-1 | ≥97% | 10g |
¥35.0 | 2023-09-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004125-25g |
Benzyl 2,2,2-Trichloroacetimidate |
7335-65-1 | ≥97% | 25g |
¥62.0 | 2023-09-15 |
Hydrazine acetate Suppliers
Hydrazine acetate Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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3. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on Hydrazine acetate
Introduction to Hydrazine Acetate (CAS No. 7335-65-1) and Its Applications in Modern Chemical Research
Hydrazine acetate, with the chemical formula C₂H₈N₂O₂, is a derivative of hydrazine that has garnered significant attention in the field of pharmaceuticals, agrochemicals, and material science due to its versatile reactivity and unique structural properties. This compound, identified by its CAS number 7335-65-1, is widely recognized for its role as an intermediate in the synthesis of various heterocyclic compounds, which are pivotal in the development of novel therapeutic agents. The compound's ability to participate in nucleophilic addition and condensation reactions makes it a valuable tool in organic synthesis, particularly in the construction of complex molecular frameworks.
The significance of hydrazine acetate in contemporary research is underscored by its applications in medicinal chemistry. Recent studies have highlighted its utility in the preparation of hydrazine-based drugs that exhibit potent biological activities. For instance, derivatives of hydrazine acetate have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to inflammation and cancer. The compound's reactivity allows for the facile introduction of hydrazine moieties into larger molecules, enabling the design of drugs with enhanced specificity and reduced side effects.
Moreover, hydrazine acetate has found utility in the field of polymer science. Its incorporation into polymer backbones can lead to materials with improved thermal stability and mechanical strength. Researchers have been particularly interested in developing polyhydrazones derived from hydrazine acetate, which exhibit promising properties for use as coatings or adhesives. These materials often demonstrate excellent resistance to environmental degradation, making them suitable for applications in harsh conditions.
In the realm of agrochemicals, hydrazine acetate serves as a precursor for the synthesis of hydrazine-based pesticides and herbicides. These compounds are valued for their efficacy in controlling a broad spectrum of pests while maintaining a relatively low toxicity profile to non-target organisms. The ability to modify the structure of hydrazine acetate derivatives allows chemists to fine-tune their biological activity, optimizing their use as crop protection agents.
Recent advancements in green chemistry have also seen the adoption of hydrazine acetate as a sustainable building block. Researchers are increasingly focusing on developing catalytic processes that minimize waste and energy consumption during its synthesis. Such efforts align with global initiatives to promote environmentally friendly chemical practices. By leveraging biocatalysis or photochemical methods, scientists aim to enhance the atom economy of reactions involving hydrazine acetate, thereby reducing the environmental footprint of its production.
The role of hydrazine acetate in material science extends beyond polymers. It has been employed in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where its nitrogen-rich structure facilitates the formation of stable metal-nitrogen bonds. These materials are being investigated for their potential use in gas storage, separation technologies, and even as catalysts for organic transformations. The tunability of hydrazine-based ligands allows researchers to design MOFs with specific pore sizes and functionalities, opening up new possibilities for industrial applications.
From a pharmaceutical perspective, one notable application of hydrazine acetate is in the synthesis of antitubercular agents. Hydrazine derivatives have been shown to exhibit activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). While challenges remain in optimizing these compounds for clinical use due to potential toxicity concerns, ongoing research aims to develop safer analogs based on hydrazine acetate scaffolds. The compound's ability to form hydrogen bonds and coordinate with metal ions makes it an attractive candidate for drug design against resistant strains of TB.
Another area where hydrazine acetate has made significant contributions is in the development of radiopharmaceuticals. Hydrazine-based chelating agents are used to bind radioactive isotopes for diagnostic imaging or targeted therapy. These radiopharmaceuticals play a crucial role in nuclear medicine, enabling precise visualization and treatment of diseases such as cancer. The versatility of hydrazine acetate derivatives allows chemists to tailor their properties for specific medical applications, enhancing diagnostic accuracy and therapeutic efficacy.
The chemical industry also benefits from hydrazine acetate as a precursor for specialty chemicals used in dyes, pigments, and corrosion inhibitors. Its reactivity enables the synthesis of complex molecules that impart unique colors or protective properties to materials. For example, hydrazine-based dyes are valued for their brightness and fastness characteristics when used in textiles or printing applications.
In conclusion, hydrazine acetate (CAS No. 7335-65-1) is a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development efforts aimed at addressing global health challenges such as cancer and tuberculosis. Additionally, its applications in polymer science and agrochemicals highlight its versatility beyond medicine alone. As research continues to uncover new uses for this compound derived from simple precursors like ammonia and acetic acid,hydrazine acetate will undoubtedly remain at forefront innovation well into future.
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